3-(4-Ethylphenyl)-2-hydroxypyridine
Description
3-(4-Ethylphenyl)-2-hydroxypyridine is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl group at the 2-position and a 4-ethylphenyl moiety at the 3-position. Its molecular formula is C₁₃H₁₃NO (molecular weight: 199.25 g/mol).
Synthesis of such compounds often involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aromatic groups to the pyridine ring, followed by functional group modifications . Key characterization data include IR spectroscopy (O–H stretch ~3200 cm⁻¹, C=N/C=C stretches ~1600 cm⁻¹) and ¹H NMR (pyridine protons δ 6.5–8.5 ppm, ethyl group δ ~1.2–2.8 ppm) .
Properties
IUPAC Name |
3-(4-ethylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-10-5-7-11(8-6-10)12-4-3-9-14-13(12)15/h3-9H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTQBTQREBAAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682580 | |
| Record name | 3-(4-Ethylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-05-3 | |
| Record name | 3-(4-Ethylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-2-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and 2-hydroxypyridine as the primary starting materials.
Condensation Reaction: The 4-ethylbenzaldehyde undergoes a condensation reaction with 2-hydroxypyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out in an organic solvent like ethanol or methanol.
Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound. This step may require heating and the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(4-ethylphenyl)-2-pyridone, while reduction could produce 3-(4-ethylphenyl)-2-aminopyridine.
Scientific Research Applications
3-(4-Ethylphenyl)-2-hydroxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring allow it to form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Impact Analysis
Hydroxyl vs. In contrast, the ethoxy group in 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile increases steric bulk and reduces polarity, favoring membrane permeability and antifungal activity .
Alkyl Chain Variations: The ethyl group in the target compound balances hydrophobicity and steric effects.
Halogen and Heterocyclic Additions :
- Chlorine or fluorine substituents (e.g., in and ) enhance electronegativity, improving metabolic stability and receptor-binding affinity. For example, the 3-chlorophenyl group in ’s compound may enhance kinase inhibition .
- Piperidine or piperazine rings () introduce basic nitrogen atoms, aiding solubility in acidic environments and enabling interactions with CNS targets .
Physical and Spectroscopic Properties
- Melting Points : Ethyl- and methyl-substituted pyridines (e.g., 4-methylphenyl derivatives) exhibit higher melting points (~270°C) due to stronger van der Waals interactions, whereas hydroxylated variants may have lower values due to intermolecular H-bonding disrupting crystal packing .
- Solubility: Hydroxyl groups improve solubility in polar solvents (e.g., water, ethanol), while hexyl or ethoxy groups favor nonpolar solvents (e.g., hexane, chloroform) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
